4-Bromobutylcycloheptane
Description
4-Bromobutylcycloheptane is a brominated alicyclic compound characterized by a cycloheptane ring substituted with a butyl chain bearing a bromine atom at the fourth carbon.
Properties
CAS No. |
22579-31-3 |
|---|---|
Molecular Formula |
C11H21Br |
Molecular Weight |
233.19 g/mol |
IUPAC Name |
4-bromobutylcycloheptane |
InChI |
InChI=1S/C11H21Br/c12-10-6-5-9-11-7-3-1-2-4-8-11/h11H,1-10H2 |
InChI Key |
VERNXUBNHXJKJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Brominated Compounds
The following analysis draws parallels to three brominated compounds with overlapping structural motifs or applications, as documented in the provided evidence:
2.1. 4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid
- Structure : A brominated aromatic compound featuring a conjugated α,β-unsaturated ketone and carboxylic acid group.
- Reactivity: Demonstrates utility in Michael addition reactions, forming substituted cyclohexenone derivatives (e.g., compound 7 in ) that serve as precursors for heterocyclic synthesis .
2.2. 3-(4-Bromophenyl)benzoyl Acrylic Acid
- Structure : Combines a brominated phenyl group with an acrylic acid moiety.
- Reactivity: Undergoes cyclization under basic conditions to yield polyfunctional cyclohexenones, highlighting the role of bromine in stabilizing intermediates during ring-forming reactions .
2.3. 4-Bromo-4'-ethylbenzophenone
- Structure : A diarylketone with bromine and ethyl substituents on opposing phenyl rings.
- Safety and Handling : Classified as hazardous under GHS guidelines (), requiring precautions for inhalation and dermal exposure. Its stability under reflux conditions suggests utility in high-temperature reactions .
Comparative Analysis Table
Research Findings and Limitations
- Reactivity Trends : Brominated aromatic compounds (e.g., ) exhibit enhanced electrophilicity at the bromine site, facilitating nucleophilic attacks or cross-coupling reactions. Aliphatic bromides like this compound are expected to follow similar SN2 pathways but lack experimental validation here.
- Data Gaps: No direct studies on this compound were found; inferences rely on analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
